6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps. One common method includes the bromination of visnagin, followed by methylation and further reactions to introduce the desired functional groups . The reaction conditions often involve the use of reagents such as potassium carbonate, acetone, and dimethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating conditions related to oxidative stress.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and interacting with specific enzymes and receptors involved in inflammation and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Khellin: The parent compound, known for its vasodilatory and anti-inflammatory properties.
Visnagin: Another furochromone with similar biological activities.
Bergapten: A related compound with phototoxic properties used in phototherapy.
Uniqueness
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is unique due to its bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
76301-26-3 |
---|---|
Molekularformel |
C14H11BrO5 |
Molekulargewicht |
339.14 g/mol |
IUPAC-Name |
6-bromo-4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H11BrO5/c1-6-9(15)10(16)8-11(17-2)7-4-5-19-12(7)14(18-3)13(8)20-6/h4-5H,1-3H3 |
InChI-Schlüssel |
OYZHIRDSZZILGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.